molecular formula C10H9ClFN B8620028 3-(2-chloroethyl)-5-fluoro-1H-indole

3-(2-chloroethyl)-5-fluoro-1H-indole

Cat. No.: B8620028
M. Wt: 197.63 g/mol
InChI Key: DVIWXZRKCRCQKR-UHFFFAOYSA-N
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Description

3-(2-chloroethyl)-5-fluoro-1H-indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-5-fluoro-1H-indole typically involves the introduction of the fluorine atom and the ethyl chloride group onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring is first fluorinated at the 5-position using a fluorinating agent such as Selectfluor. Subsequently, the 3-position is functionalized with an ethyl chloride group through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-5-fluoro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-chloroethyl)-5-fluoro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound may also modulate signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting enzymes like Notum .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloroethyl)-5-fluoro-1H-indole is unique due to the presence of both the fluorine atom and the ethyl chloride group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the ethyl chloride group allows for further functionalization and derivatization .

Properties

Molecular Formula

C10H9ClFN

Molecular Weight

197.63 g/mol

IUPAC Name

3-(2-chloroethyl)-5-fluoro-1H-indole

InChI

InChI=1S/C10H9ClFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2

InChI Key

DVIWXZRKCRCQKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCl

Origin of Product

United States

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